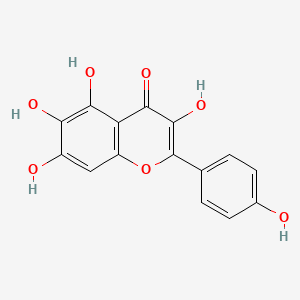

6-Hydroxykaempferol

描述

Structure

3D Structure

属性

IUPAC Name |

3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)15-14(21)13(20)10-9(22-15)5-8(17)11(18)12(10)19/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPHMXIOQBBTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415163 | |

| Record name | 6-Hydroxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-55-4 | |

| Record name | 6-Hydroxykaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Hydroxykaempferol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Hydroxykaempferol, a flavonoid with significant therapeutic potential. The document details its natural sources, distribution within plants, and methodologies for its extraction and quantification. Furthermore, it elucidates a key signaling pathway modulated by a glycoside of this compound, offering insights for future research and drug development.

Natural Sources and Distribution of this compound

This compound is a flavonol found in a variety of plant species, with a notable concentration in the flowers of Safflower (Carthamus tinctorius L.). While comprehensive quantitative data across a wide range of species remains an area for further research, existing literature points to several key sources.

Table 1: Natural Sources of this compound and its Glycosides

| Plant Species | Family | Plant Part(s) | Compound Form | Reference(s) |

| Carthamus tinctorius L. | Asteraceae | Flowers (Petals) | This compound and its glycosides | [1][2][3] |

| Grindelia hirsutula Hook. & Arn. | Asteraceae | Aerial parts | This compound | [4] |

| Achillea virescens (Fenzl) Heimerl | Asteraceae | Aerial parts | This compound | [4] |

| Eupatorium glandulosum Kunth | Asteraceae | Not specified | This compound 7-(6″-caffeoylglucoside) | [2] |

Distribution within Plant Tissues:

The primary concentration of this compound and its various glycosidic forms is found in the flowers, specifically the petals, of Carthamus tinctorius.[1][2][3] The vibrant yellow and red pigments of safflower flowers are largely attributed to a range of flavonoids, including numerous this compound glycosides.[5] Research indicates that the aerial parts of Grindelia hirsutula and Achillea virescens also serve as sources of the aglycone form.[4]

Experimental Protocols

This section outlines detailed methodologies for the extraction, quantification, and biological evaluation of this compound and its derivatives.

Extraction and Isolation of this compound from Carthamus tinctorius Flowers

This protocol is a synthesized methodology based on established principles for flavonoid extraction.

Objective: To extract and isolate this compound and its glycosides from dried safflower petals.

Materials and Reagents:

-

Dried petals of Carthamus tinctorius

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Rotary evaporator

-

Chromatography column (Silica gel or Sephadex LH-20)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Grinding and Defatting:

-

Grind the dried safflower petals into a fine powder.

-

Soxhlet extract the powder with n-hexane for 6-8 hours to remove lipids. Discard the n-hexane extract.

-

-

Methanolic Extraction:

-

Air-dry the defatted plant material.

-

Extract the defatted powder with methanol at room temperature (3 x 24 hours) with occasional shaking.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid Hydrolysis (for obtaining the aglycone):

-

To a portion of the crude methanolic extract, add an equal volume of 2M HCl.

-

Reflux the mixture in a water bath at 90°C for 2 hours to hydrolyze the glycosidic bonds.

-

Allow the mixture to cool and then extract with ethyl acetate (3 x 50 mL).

-

Combine the ethyl acetate fractions, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to yield the crude aglycone extract containing this compound.

-

-

Chromatographic Purification:

-

Subject the crude aglycone extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using TLC, and combine the fractions containing the compound of interest.

-

Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound in plant extracts.

Objective: To quantify the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and 0.4% phosphoric acid in water (B). A typical gradient could be: 0-10 min, 40-60% A; 10-20 min, 60-80% A; 20-25 min, 80-40% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.

-

-

Preparation of Sample Solution:

-

Accurately weigh the dried plant extract and dissolve it in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution into the HPLC system and record the chromatogram.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Cell-Based Assay for HIF-1α/NF-κB Signaling Pathway

This protocol describes an experimental workflow to investigate the effect of a this compound glycoside on the HIF-1α/NF-κB signaling pathway in endothelial cells under hypoxic conditions.[6][7]

Objective: To determine if a this compound glycoside modulates the expression of HIF-1α and the activation of NF-κB in Human Umbilical Vein Endothelial Cells (HUVECs) subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

DMEM (glucose-free and regular)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound glycoside (e.g., this compound 3,6-di-O-glucoside-7-O-glucuronide)

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

-

Reagents for Western Blotting (lysis buffer, primary antibodies for HIF-1α, NF-κB p65, phospho-NF-κB p65, and a loading control like β-actin, secondary antibodies)

-

MTT assay kit

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in complete DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

-

OGD/R Induction:

-

To induce hypoxic injury, replace the culture medium with glucose-free DMEM and place the cells in a hypoxia chamber for 4 hours (Oxygen-Glucose Deprivation).

-

After the OGD period, replace the medium with complete DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for 10 hours (Reoxygenation).

-

-

Drug Treatment:

-

Prepare different concentrations of the this compound glycoside in the culture medium.

-

Treat the cells with the compound during the reoxygenation phase. Include a vehicle control group (cells subjected to OGD/R without the compound). A normoxic control group (cells not subjected to OGD/R) should also be included.

-

-

Assessment of Cell Viability:

-

Perform an MTT assay to assess the effect of the compound on cell viability following OGD/R.

-

Use an LDH assay to measure cytotoxicity by quantifying the release of lactate dehydrogenase into the culture medium.

-

-

Western Blot Analysis:

-

After treatment, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against HIF-1α, NF-κB p65, and phospho-NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Signaling Pathways and Experimental Workflows

HIF-1α/NF-κB Signaling Pathway in Endothelial Injury

A study on a this compound glycoside (HGG) from Safflower has shown its protective effects on endothelial cells under oxygen-glucose deprivation/reoxygenation (OGD/R) injury, a model for ischemia-reperfusion injury.[6][7] The mechanism involves the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Under hypoxic conditions, HIF-1α is stabilized and can lead to the activation of NF-κB, which in turn promotes the expression of pro-inflammatory cytokines, contributing to cellular damage. The this compound glycoside was found to downregulate the expression of both HIF-1α and the phosphorylated (active) form of NF-κB, thereby mitigating the inflammatory response and protecting the endothelial cells.[6]

Caption: Modulation of the HIF-1α/NF-κB pathway by a this compound glycoside.

Experimental Workflow Diagram

The following diagram illustrates the key steps in investigating the effects of this compound on a specific signaling pathway.

Caption: Experimental workflow for studying this compound's bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and its glycosides from Carthamus tinctorius petals | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications [frontiersin.org]

- 4. This compound | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. Effects and mechanisms of this compound 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects and mechanisms of this compound 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]

An In-depth Technical Guide to the 6-Hydroxykaempferol Biosynthetic Pathway in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykaempferol is a flavonoid of significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the enzymatic steps leading to the synthesis of this compound, focusing on the key enzymes, their mechanisms, and the experimental protocols for their characterization. The pathway involves the general phenylpropanoid and flavonoid biosynthesis routes, culminating in a critical 6-hydroxylation step of the flavonol kaempferol. This final conversion is catalyzed by specific hydroxylases, which can belong to either the 2-oxoglutarate-dependent dioxygenase (ODD) or the cytochrome P450 monooxygenase (CYP) superfamilies of enzymes. This document details the current knowledge on these enzymes, presents available quantitative data, and provides detailed experimental methodologies for their study.

Introduction to this compound and Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological functions, including roles in pigmentation, UV protection, and defense against pathogens.[1] Kaempferol, a flavonol, is a common flavonoid found in many edible plants.[2] Its hydroxylated derivative, this compound, has demonstrated various biological activities, making it a target for phytochemical and pharmacological research.

The biosynthesis of all flavonoids starts from the phenylpropanoid pathway, which converts phenylalanine into p-coumaroyl-CoA.[2] Subsequently, the flavonoid biosynthesis pathway utilizes p-coumaroyl-CoA and malonyl-CoA to construct the characteristic C6-C3-C6 flavonoid backbone.

The Core Biosynthetic Pathway to Kaempferol

The formation of kaempferol from p-coumaroyl-CoA is a well-established pathway involving a series of enzymatic reactions.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin to dihydrokaempferol.[3]

-

Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond into dihydrokaempferol to form kaempferol.[4]

The 6-Hydroxylation of Kaempferol: The Final Step

The crucial step in the biosynthesis of this compound is the hydroxylation of kaempferol at the C-6 position of the A-ring. This reaction is catalyzed by a specific flavonoid 6-hydroxylase. Two distinct classes of enzymes have been identified to perform this function in different plant species.

2-Oxoglutarate-Dependent Dioxygenases (ODDs)

In some plant species, flavonoid 6-hydroxylation is catalyzed by a soluble, non-heme iron-containing enzyme belonging to the 2-oxoglutarate-dependent dioxygenase (ODD) superfamily.[5][6] These enzymes utilize 2-oxoglutarate and molecular oxygen as co-substrates and require Fe(II) and ascorbate as cofactors for their catalytic activity.[7][8]

A notable example is the flavonol 6-hydroxylase (F6H) isolated from Chrysosplenium americanum. This enzyme was purified and characterized, revealing its preference for partially methylated flavonols. While its activity on kaempferol itself was not extensively detailed in the initial reports, it represents a key model for understanding this class of enzymes.

Cytochrome P450 Monooxygenases (CYPs)

In other plants, such as soybean (Glycine max), flavonoid 6-hydroxylation is catalyzed by a membrane-bound, heme-containing enzyme from the cytochrome P450 superfamily.[9] Specifically, the enzyme CYP71D9 has been identified as a flavonoid 6-hydroxylase.[9] This enzyme was shown to hydroxylate flavanones at the 6-position, a step that occurs prior to the formation of isoflavones in soybean.[9] While its primary characterized substrate is a flavanone, the substrate promiscuity often observed in P450s suggests a potential role in the hydroxylation of other flavonoids like kaempferol.

Quantitative Data

A critical aspect for metabolic engineering and drug development is the quantitative understanding of enzymatic reactions. However, specific kinetic parameters for the 6-hydroxylation of kaempferol are not extensively documented in publicly available literature. The following table summarizes the available data for related reactions catalyzed by flavonoid 6-hydroxylases.

| Enzyme Class | Enzyme Name/Source | Substrate | Product | Apparent Km (µM) | Vmax | Notes | Citation |

| ODD | Flavonol 6-hydroxylase (Chrysosplenium americanum) | 3,7,4'-Trimethylquercetin | 6-Hydroxy-3,7,4'-trimethylquercetin | - | - | Preferred substrate; relative activities reported for other methylated flavonols. | - |

| CYP | CYP71D9 (Glycine max) | Naringenin | 6,7,4'-Trihydroxyflavanone | 1.6 - 52 (for various flavonoids) | - | High affinity for flavanones. | [9] |

Note: The absence of specific Km and Vmax values for the direct conversion of kaempferol to this compound highlights a key knowledge gap in the field. Further enzymatic characterization is required to obtain these crucial parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Flavonoid 6-Hydroxylases

Objective: To produce and purify recombinant flavonoid 6-hydroxylases for in vitro characterization.

Protocol for Cytochrome P450 Enzymes (e.g., CYP71D9):

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target CYP and its corresponding cytochrome P450 reductase (CPR). Clone the genes into a suitable expression vector for E. coli or yeast (Saccharomyces cerevisiae or Pichia pastoris). For E. coli expression, co-expression with a chaperone system can improve folding.

-

Expression: Transform the expression constructs into a suitable host strain. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration, and duration). For P450s, supplementation of the culture medium with a heme precursor like δ-aminolevulinic acid can enhance the yield of functional enzyme.

-

Microsome Preparation (for membrane-bound CYPs): Harvest the cells and lyse them by sonication or high-pressure homogenization in a buffer containing protease inhibitors. Centrifuge the lysate at low speed to remove cell debris. Isolate the microsomal fraction by ultracentrifugation of the supernatant.

-

Solubilization and Purification: Solubilize the microsomal proteins using a mild detergent. Purify the target P450 using affinity chromatography (e.g., His-tag or Strep-tag), followed by ion-exchange and/or size-exclusion chromatography for higher purity.

Protocol for 2-Oxoglutarate-Dependent Dioxygenases (e.g., F6H):

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target ODD and clone it into a bacterial expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

Expression: Transform the expression construct into an E. coli strain like BL21(DE3). Induce protein expression at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Cell Lysis and Purification: Harvest the cells and lyse them by sonication in a suitable buffer. Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant ODD from the supernatant using affinity chromatography. Further purification can be achieved by ion-exchange and size-exclusion chromatography if necessary.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified flavonoid 6-hydroxylases.

Assay for Cytochrome P450 Enzymes:

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP, its redox partner (CPR), a source of NADPH (e.g., an NADPH regenerating system), lipids (e.g., liposomes, if required for activity), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate Addition: Add the substrate (kaempferol, dissolved in a suitable organic solvent like DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol) or an acid.

-

Product Analysis: Analyze the formation of this compound using HPLC or LC-MS/MS.

Assay for 2-Oxoglutarate-Dependent Dioxygenases:

-

Reaction Mixture: Prepare a reaction mixture containing the purified ODD, 2-oxoglutarate, FeSO4, ascorbate, and buffer (e.g., Tris-HCl or MOPS, pH 7.0-7.5).

-

Substrate Addition: Add the substrate (kaempferol) to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Reaction Quenching: Stop the reaction as described for the CYP assay.

-

Product Analysis: Quantify the product formation using HPLC or LC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

Objective: To separate and quantify kaempferol and this compound in enzyme assays or plant extracts.

-

Sample Preparation: Extract the quenched reaction mixture or plant material with a suitable organic solvent. Evaporate the solvent and redissolve the residue in the mobile phase.

-

Chromatographic Separation: Use a C18 reversed-phase HPLC column. Elute the compounds using a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

-

Quantification: Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transitions of kaempferol and this compound. Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards.

Table of MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Kaempferol | [M-H]- 285.0 | 151.0 | 25 |

| This compound | [M-H]- 301.0 | 151.0 | 28 |

Conclusion and Future Perspectives

The biosynthesis of this compound in plants involves the well-characterized flavonoid pathway followed by a key 6-hydroxylation step. This final reaction can be catalyzed by at least two different types of enzymes, ODDs and CYPs, depending on the plant species. While the general pathway is understood, a significant gap remains in the detailed kinetic characterization of the enzymes that directly utilize kaempferol as a substrate for 6-hydroxylation. Future research should focus on identifying and characterizing more flavonoid 6-hydroxylases from diverse plant sources to obtain this crucial quantitative data. Such knowledge will be invaluable for the successful metabolic engineering of microbial or plant systems for the high-level production of this compound, paving the way for its further investigation and potential application in the pharmaceutical and nutraceutical industries.

References

- 1. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Involvement of rat cytochrome 1A1 in the biotransformation of kaempferol to quercetin: relevance to the genotoxicity of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Frontiers | A Moss 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases (2-ODD) Gene of Flavonoids Biosynthesis Positively Regulates Plants Abiotic Stress Tolerance [frontiersin.org]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

isolation and purification of 6-Hydroxykaempferol

An In-depth Technical Guide to the Isolation and Purification of 6-Hydroxykaempferol

Introduction

This compound is a flavonol, a type of flavonoid, that has garnered significant interest within the scientific and pharmaceutical communities. It is a derivative of kaempferol, a widely studied natural compound known for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound and its glycosides are found in various plants, notably in the petals of Safflower (Carthamus tinctorius).[3][4] The compound has been reported in other organisms as well, such as Grindelia hirsutula and Achillea virescens.[5] Its biological activities, including potential therapeutic applications, make the development of efficient isolation and purification protocols a critical area of research.[6][7]

This technical guide provides a comprehensive overview of the methodologies for extracting, isolating, and purifying this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the successful isolation of this high-value compound.

Extraction of this compound from Plant Sources

The initial step in isolating this compound is its extraction from the raw plant material. The choice of extraction method and solvent is crucial for maximizing yield and preserving the integrity of the compound.

Conventional Extraction Methods

Solvent-based extraction techniques like maceration and reflux are commonly employed. The selection of solvent is critical, with alcohols being particularly effective.

-

Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period (e.g., 48-72 hours) at room temperature.[8] Methanol and ethanol are frequently used due to their ability to dissolve flavonoids.[9]

-

Reflux Extraction: This method uses heat to increase extraction efficiency. The plant material is boiled with the solvent, and the vapor is condensed and returned to the extraction vessel. A 70% ethanol solution has been used effectively for this purpose.[10]

Advanced Extraction Methods

Modern techniques offer improved efficiency, reduced solvent consumption, and shorter extraction times.

-

Ultrasound-Assisted Extraction (UAE): This is one of the most common advanced methods for kaempferol extraction.[11] The use of ultrasonic waves creates cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of phytochemicals.

-

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO2, often with a co-solvent like ethanol, to extract compounds.[10] SFE is advantageous as it is non-toxic, and the solvent can be easily removed by depressurization, resulting in a pure extract.[10][12]

Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is typically required to isolate this compound to a high degree of purity.[13]

Preliminary Purification: Column Chromatography

Low- to medium-pressure column chromatography is used for the initial fractionation of the crude extract.[14] This step aims to separate compounds based on their polarity and size, enriching the fraction containing the target molecule.

Commonly used stationary phases include:

-

Silica Gel: A polar adsorbent used in normal-phase chromatography.[8]

-

MCI Gel CHP20P: A synthetic polymer resin used for separating various natural products.[8]

-

Sephadex LH-20: A size-exclusion chromatography medium effective for separating flavonoids.[8]

Final Purification: High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high-purity isolation of specific compounds from complex mixtures.[15][16] It offers high resolution and reproducibility.[14] Reversed-phase columns (e.g., C18) are typically used, where a polar mobile phase separates the less polar compounds. HPLC has been successfully employed to enrich kaempferol purity to approximately 90%.[9][17]

The overall workflow for isolating this compound is depicted below.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of different methodologies.

Table 1: Comparison of Extraction Methods for Flavonoids

| Method | Plant Source | Solvent System | Key Findings | Reference |

| Maceration | Kaempferia parviflora | 25-95% Ethanol | 75% ethanol showed the highest DPPH activity; 95% ethanol yielded the most 5,7-dimethoxyflavone. | [18] |

| Supercritical Fluid Extraction (SFE) | Moringa oleifera | Supercritical CO2 + 70% Ethanol | Yield was comparable to conventional methods but required significantly less solvent and time (2.5h vs 6h). | [10] |

| Maceration | Cassia fistula | 95% Methanol | Initial extraction yielded a crude product containing the target flavonoid. | [9] |

| Maceration | Lindera neesiana | 60% Ethanol | Produced a crude extract from which five different kaempferol glycosides were isolated. | [8] |

Table 2: Purification Outcomes for Kaempferol and its Derivatives

| Purification Step | Stationary Phase | Elution System | Purity Achieved | Reference |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (6:4) | Enriched fractions, purity ~15-20% by TLC. | [9] |

| Preparative HPLC | C18 Column | Methanol/Water Gradient | ~90% purity. | [9][17] |

| Recrystallization | Methanol | N/A | 98.3% purity for kaempferol. | [19] |

| Multi-step Column Chromatography | MCI Gel, Sephadex LH-20, Silica Gel | Stepwise MeOH/Water, CH2Cl2:MeOH:H2O | Isolation of pure kaempferol glycosides. | [8] |

Experimental Protocols

The following protocols provide detailed, step-by-step guidance for the .

Protocol 1: Extraction from Carthamus tinctorius Petals

-

Preparation: Air-dry the petals of Carthamus tinctorius in the shade. Grind the dried petals into a fine powder using a mechanical grinder.

-

Extraction: Macerate 1 kg of the dried powder with 5 L of 95% methanol for 48 hours at room temperature, with occasional stirring.[9]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Re-extract the residue with an additional 3 L of 95% methanol for 24 hours to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C until a dark, viscous crude extract is obtained.

-

Storage: Store the crude extract at 4°C until further processing.

Protocol 2: Preliminary Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane. Pour the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) and allow it to pack under gravity.

-

Sample Loading: Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 1:1)

-

100% Ethyl Acetate

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) in separate test tubes.

-

Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Combine fractions that show similar TLC profiles, particularly those containing the spot corresponding to this compound.[9]

-

Concentration: Concentrate the pooled, enriched fractions under reduced pressure.

Protocol 3: Final Purification by Preparative HPLC

-

System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: Prepare two solvents: Solvent A (0.1% formic acid in water) and Solvent B (Methanol or Acetonitrile). Degas both solvents before use.

-

Sample Preparation: Dissolve the enriched fraction from Protocol 2 in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 10-15 mL/min

-

Detection: UV detector at a wavelength relevant for flavonoids (e.g., 280 nm or 365 nm).

-

Gradient Elution: A typical gradient could be: 0-5 min (10% B), 5-40 min (10-80% B), 40-45 min (80-10% B), 45-50 min (10% B). This gradient should be optimized based on analytical HPLC runs.

-

-

Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Final Step: Evaporate the solvent from the pure fraction to obtain the isolated this compound as a solid or powder.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities. For instance, a glycoside of this compound (HGG) from Safflower has been shown to protect against endothelial injury and thrombosis.[6] This protective effect is partly mediated through the regulation of the HIF-1α/NF-κB signaling pathway.[6][7] Under conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), this pathway is activated, leading to inflammation and apoptosis. HGG treatment downregulates the expression of key proteins in this pathway, thereby mitigating cellular damage.[6]

Conclusion

The from natural sources is a multi-step process that combines classical and modern analytical techniques. A successful protocol relies on an efficient initial extraction followed by systematic chromatographic purification, typically culminating in preparative HPLC to achieve high purity. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to isolate this and other related flavonoids for further investigation into their promising biological and therapeutic properties.

References

- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and its glycosides from Carthamus tinctorius petals | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects and mechanisms of this compound 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects and mechanisms of this compound 3,6- di- O-glucoside-7- O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in methods of extraction, pre-concentration, purification, identification, and quantification of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ftb.com.hr [ftb.com.hr]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. One moment, please... [iipseries.org]

- 16. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. myfoodresearch.com [myfoodresearch.com]

- 19. CN101845467A - Method for extracting kaempferol - Google Patents [patents.google.com]

chemical structure and properties of 6-Hydroxykaempferol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of 6-Hydroxykaempferol, a flavonoid with emerging therapeutic potential. This document details its natural occurrences, methods of isolation, and key signaling pathways modulated by this compound and its derivatives.

Chemical Structure and Identification

This compound, a flavonol, is structurally characterized by a C6-C3-C6 skeleton with hydroxyl groups at positions 3, 5, 6, 7, and 4'.

| Identifier | Value |

| IUPAC Name | 3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |

| Molecular Formula | C₁₅H₁₀O₇[1] |

| SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O[1] |

| InChI Key | LFPHMXIOQBBTSS-UHFFFAOYSA-N[1] |

| CAS Number | 4324-55-4[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 302.23 g/mol | PubChem[1] |

| Melting Point | 310-315 °C (decomposes) | ChemicalBook[2] |

| Boiling Point (Predicted) | 669.3 ± 55.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.799 ± 0.06 g/cm³ | ChemicalBook[2] |

| Water Solubility | Very slightly soluble (0.24 g/L at 25 °C) | ChemSrc[1] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[2] |

| pKa (Predicted) | While a specific pKa for this compound is not readily available, the related compound kaempferol has reported pKa values of 7.49, 7.96, and 11.05. | Revue Roumaine de Chimie |

Natural Occurrence and Isolation

This compound and its glycosidic derivatives are found in various plant species.

Natural Sources:

Isolation Methodology

The isolation of this compound and its glycosides from plant material typically involves solvent extraction followed by chromatographic separation.

General Experimental Protocol for Flavonoid Isolation:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The flavonoid-rich fractions are subjected to column chromatography. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity, for instance, a mixture of dichloromethane, methanol, and water.

-

Purification: Fractions containing the compound of interest are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A visual representation of a general isolation workflow is provided below.

Biological Activities and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities. While research on the aglycone is ongoing, studies on its glycosylated forms have elucidated specific mechanisms of action.

Key Biological Activities:

-

Anti-thrombotic and Endothelial Protective Effects: A glycoside of this compound, this compound 3,6-di-O-glucoside-7-O-glucuronide (HGG), has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury and apoptosis. It also exhibits anti-thrombotic activity in a zebrafish model.[2]

-

Anti-proliferative and Immuno-modulatory Effects: Another glycoside, 6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G), enhances the anti-proliferative effects of interferon α/β in hepatocellular carcinoma cells.[1]

-

Promotion of Cell Proliferation and Migration: this compound has been reported to promote the proliferation and migration of microvascular endothelial cells and tendon fibroblasts.[4]

-

Antioxidant and Anti-platelet Activity: The compound has also demonstrated anti-platelet aggregation, anticoagulation, and antioxidant properties.[4]

HIF-1α/NF-κB Signaling Pathway

In the context of endothelial protection, this compound 3,6-di-O-glucoside-7-O-glucuronide (HGG) has been found to modulate the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathway. Under conditions of oxygen-glucose deprivation/reoxygenation, HGG was observed to downregulate the expression of HIF-1α and inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]

JAK/STAT Signaling Pathway

6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G) has been shown to potentiate the effects of interferon-α (IFN-α) by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. K6G was found to inhibit the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway. This inhibition leads to an enhanced phosphorylation of JAK1, Tyk2, and STAT1/2, thereby amplifying the downstream signaling of IFN-α and promoting its anti-proliferative effects.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HIF-1α, p-NF-κB, p-STAT1, SOCS3, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Zebrafish Thrombosis Model

This in vivo model is used to assess the anti-thrombotic activity of compounds.

-

Zebrafish Maintenance: Maintain zebrafish embryos in embryo medium at 28.5°C.

-

Thrombosis Induction: At 2 days post-fertilization (dpf), treat the zebrafish larvae with phenylhydrazine (PHZ) to induce thrombosis.

-

Compound Treatment: Co-treat the larvae with different concentrations of this compound or its derivatives.

-

Staining: After 24 hours of treatment, stain the zebrafish with O-dianisidine to visualize the red blood cells.

-

Imaging and Analysis: Capture images of the caudal vein and heart region using a microscope. Quantify the extent of thrombosis by measuring the area of the thrombus or the intensity of the staining in the heart. A reduction in thrombus size or an increase in heart staining intensity indicates anti-thrombotic activity.

This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into the therapeutic applications of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

6-Hydroxykaempferol derivatives and analogues

An In-Depth Technical Guide to 6-Hydroxykaempferol Derivatives and Analogues for Researchers and Drug Development Professionals.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is structurally distinguished from the more common flavonoid, kaempferol, by an additional hydroxyl group at the C-6 position of the A-ring. This structural modification significantly influences its biological activities. This compound and its derivatives, particularly its glycosides, have garnered considerable interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. These compounds are predominantly found in plants such as Carthamus tinctorius (safflower).[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, tailored for researchers and professionals in drug development.

Synthesis of this compound and its Glycosides

The chemical synthesis of flavonoids and their glycosides is a complex process that involves multiple steps, including the formation of the core flavonoid structure and the subsequent attachment of sugar moieties (glycosylation).

General Synthesis Strategy for Flavonoids

The synthesis of the this compound aglycone can be approached through established flavonoid synthesis routes, such as the Allan-Robinson reaction or the Auwers synthesis. A common strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized and further modified to yield the final flavonol structure. Protecting groups are often necessary to prevent unwanted side reactions at the various hydroxyl groups.

Synthesis of Flavonoid Glycosides

The synthesis of flavonoid glycosides involves the coupling of a flavonoid aglycone with a protected sugar donor. Key challenges include controlling the regioselectivity (which hydroxyl group to glycosylate) and the stereoselectivity (the orientation of the glycosidic bond).

Common Glycosylation Methods:

-

Koenigs-Knorr Method: This classic method uses a glycosyl halide (e.g., bromide) as the donor, typically activated by a silver or mercury salt.

-

Trichloroacetimidate Method: Glycosyl trichloroacetimidates are used as highly reactive donors, activated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

-

Enzymatic Synthesis: Biocatalytic methods using enzymes like cyclodextrin glucanotransferase (CGTase) can offer high selectivity and milder reaction conditions for glycosylating flavonoids.[2]

The synthesis of specific, complex glycosides like this compound 3,6-di-O-glucoside-7-O-glucuronide (HGG) remains a significant synthetic challenge and is often achieved through isolation from natural sources.[4][5]

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory and Endothelial Protection

This compound 3,6-di-O-glucoside-7-O-glucuronide (HGG) has shown significant protective effects against endothelial injury and thrombosis.[4][5] It functions by suppressing the inflammatory response in Human Umbilical Vein Endothelial Cells (HUVECs) under conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury.

Signaling Pathway: HIF-1α/NF-κB Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. Both HIF-1α and other inflammatory stimuli can activate the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. HGG has been shown to downregulate the expression of both HIF-1α and NF-κB, thereby reducing the production of these inflammatory mediators and protecting the endothelial cells.[6][7][8][9]

Anticancer Activity

6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G) has been identified as a potent activator of the type I interferon (IFN) response, which enhances the anti-proliferative effects of IFN-α/β in hepatocellular carcinoma cells.[10]

Signaling Pathway: JAK/STAT The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Type I interferons bind to their receptors, leading to the phosphorylation and activation of JAK1 and Tyk2. These kinases then phosphorylate STAT1 and STAT2, which form a complex (ISGF3) that translocates to the nucleus to induce the expression of IFN-stimulated genes (ISGs). This pathway is negatively regulated by Suppressor of Cytokine Signaling 3 (SOCS3). K6G potentiates the IFN signal by inhibiting the expression of SOCS3, leading to enhanced phosphorylation of JAK1, Tyk2, and STAT1/2, and stronger anti-proliferative effects.[11][12][13][14][15]

Neuroprotective Effects

Kaempferol glycosides have demonstrated neuroprotective effects in models of ischemic stroke by reducing neuroinflammation. The mechanism involves the inhibition of NF-κB and STAT3 activation, which are key mediators of the post-ischemic inflammatory response.[16][17] By suppressing these pathways, the compounds reduce the expression of pro-inflammatory mediators like iNOS, MMP9, TNF-α, and IL-1β, thereby attenuating brain injury.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for this compound derivatives and related compounds from the literature.

Table 1: Anti-inflammatory and Anticancer Activity

| Compound | Assay/Cell Line | Target/Effect | IC₅₀ / EC₅₀ Value | Reference |

| 6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G) | ISRE Luciferase Assay/HepG2 | Type I IFN Activation | EC₅₀: 3.33 ± 0.04 µM | [10] |

| Acylated Kaempferol Glucopyranoside (from P. persica) | MTT Assay/RAW 264.7 | Cytotoxicity | IC₅₀: 0.254 mg/mL | [18] |

| 6,3´,4´-trihydroxyflavone | NO Production/RAW 264.7 | NO Inhibition | IC₅₀: 26.7 µM | [19] |

| 7,3´,4´-trihydroxyflavone | NO Production/RAW 264.7 | NO Inhibition | IC₅₀: 48.6 µM | [19] |

Table 2: Antioxidant Activity

| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |

| Kaempferol | ABTS | 3.70 ± 0.15 | [1] |

| Kaempferol | DPPH | > 10 | [1] |

| Rutin Hydrate | ABTS | 4.68 ± 1.24 | [1] |

| Quercetin | ABTS | 1.89 ± 0.33 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

MTT Cell Viability Assay

This assay is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

-

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][20][21]

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HUVECs or RAW 264.7 macrophages) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., HGG at 0.1, 1, and 10 µM).[4] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.[6] Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[20] The absorbance is directly proportional to the number of viable cells.

-

Western Blot for HIF-1α and NF-κB

This technique is used to detect and quantify specific proteins in a sample, such as HIF-1α and NF-κB p65, to assess pathway activation.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Protocol:

-

Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For HIF-1α, which degrades rapidly in normoxia, lyse cells quickly (within 2 minutes of removal from hypoxia).[22][23][24] For nuclear proteins like activated NF-κB, perform nuclear extraction.[22]

-

Protein Quantification: Determine protein concentration using a BCA or similar protein assay.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto a 7.5-10% SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[22]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-1.5 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HIF-1α, anti-NF-κB p65, anti-p-NF-κB p65) overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[11]

-

Phenylhydrazine (PHZ)-Induced Zebrafish Thrombosis Model

This in vivo model is used to evaluate the anti-thrombotic activity of compounds.

-

Principle: Phenylhydrazine (PHZ) induces oxidative stress and damage to red blood cells, leading to their aggregation and the formation of thrombi in the caudal vein of transparent zebrafish larvae.[4]

-

Protocol:

-

Treatment: Use zebrafish larvae at 2 days post-fertilization (dpf).[4] Co-incubate the larvae in a multi-well plate with PHZ (e.g., 1.5-2 µM) and the test compound (e.g., HGG) for 24 hours.[4]

-

Observation: Visually assess thrombus formation in the caudal vein under a dissecting microscope. Reduced blood flow and aggregation of red blood cells are indicative of thrombosis.

-

Staining and Quantification: Fix the larvae and stain the red blood cells using O-dianisidine stain.[4]

-

Imaging and Analysis: Capture images of the heart and caudal vein. Quantify the intensity of the stained red blood cells in a defined region (e.g., the heart) using image analysis software. A decrease in signal intensity in treated groups compared to the PHZ-only group indicates an anti-thrombotic effect.[4]

-

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric assays to measure the radical scavenging capacity of compounds.

-

Principle: Antioxidants reduce the stable radicals DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), causing a color change that can be measured.

-

DPPH Assay Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.[14]

-

In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound at various concentrations.[1]

-

Incubate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 514 nm.[1]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

-

-

ABTS Assay Protocol:

-

Prepare the ABTS•+ radical stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[1][14]

-

Dilute the stock solution with ethanol or water to an absorbance of ~0.7 at 734 nm.[1]

-

In a 96-well plate, mix 100 µL of the ABTS•+ solution with 100 µL of the test compound at various concentrations.[1]

-

Incubate at room temperature for 6 minutes.[1]

-

Measure the absorbance at 734 nm. Calculate the scavenging activity and IC₅₀ value.

-

Conclusion

This compound and its derivatives represent a promising class of flavonoids with diverse and potent biological activities. Their ability to modulate key signaling pathways such as HIF-1α/NF-κB and JAK/STAT underscores their therapeutic potential in inflammatory diseases, cancer, and neurodegenerative disorders. While isolation from natural sources remains the primary method for obtaining complex glycosides, further research into synthetic methodologies will be crucial for drug development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of these valuable natural compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HIF-1α restricts NF-κB-dependent gene expression to control innate immunity signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB mediated regulation of tumor cell proliferation in hypoxic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temporal regulation of HIF-1 and NF-κB in hypoxic hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound 3-glucoside | C21H20O12 | CID 85469293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. cusabio.com [cusabio.com]

- 15. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 16. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 24. docs.abcam.com [docs.abcam.com]

A Technical Guide to the Spectroscopic Analysis of 6-Hydroxykaempferol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and analysis of 6-Hydroxykaempferol, a naturally occurring flavonol. The methodologies and data presented are essential for researchers in natural product chemistry, pharmacology, and drug development for compound identification, purity assessment, and quality control.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. The molecular formula for this compound is C₁₅H₁₀O₇, with a monoisotopic mass of 302.0427 g/mol [1].

Data Presentation: MS Fragmentation

High-resolution mass spectrometry, typically coupled with a liquid chromatography system (LC-MS) and using electrospray ionization (ESI), is the preferred method. Analysis can be performed in both positive and negative ion modes to provide comprehensive data.

| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ions (m/z) | Interpretation |

| Positive Ion Mode | 303.0504 [M+H]⁺ | 285 [M+H-H₂O]⁺, 257 [M+H-H₂O-CO]⁺, 153, 121 | Loss of water, followed by loss of carbon monoxide. Ions at 153 and 121 result from retro-Diels-Alder (RDA) fragmentation of the C-ring, characteristic of flavonoids[2][3]. |

| Negative Ion Mode | 301.0348 [M-H]⁻ | 283 [M-H-H₂O]⁻, 257 [M-H-CO₂]⁻, 151, 135 | Loss of water, decarboxylation, and characteristic RDA fragmentation products[4]. |

Experimental Protocol: LC-MS

This protocol outlines a general procedure for the LC-MS analysis of flavonoids like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound reference standard or extracted plant material.

-

Dissolve the sample in 1 mL of LC-MS grade methanol or a suitable solvent mixture (e.g., 75% methanol with 0.1% formic acid).

-

Vortex the sample for 1 minute and sonicate for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter (PVDF or PTFE) into an LC vial.

-

-

Liquid Chromatography (LC) Conditions:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of B (e.g., 5-10%), increasing to 95% over 15-20 minutes to elute compounds of varying polarities.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

-

Capillary Voltage: 3.5-4.0 kV.

-

Gas Temperature: 300-350°C.

-

Nebulizer Pressure: 30-45 psi.

-

Scan Range: m/z 50-1000 for a full scan analysis.

-

Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) is performed on the precursor ion ([M+H]⁺ or [M-H]⁻). Collision energy is typically ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivity.

Note: Complete, assigned experimental NMR data for this compound is not widely published. The following data is based on the known spectrum of its parent compound, kaempferol, with predicted shifts for this compound based on the electronic effects of the C-6 hydroxyl group.

Data Presentation: Predicted ¹H and ¹³C NMR

Spectra recorded in DMSO-d₆. Chemical shifts (δ) are in ppm.

Table 1: ¹H NMR Data (Predicted)

| Position | Kaempferol δ (ppm), Multiplicity, J (Hz) [5] | Predicted this compound δ (ppm) | Notes on Predicted Shift |

| H-8 | 6.46, d, J=2.0 | ~6.6-6.8 | The introduction of an -OH group at C-6 removes the meta-coupling to H-6 and deshields the remaining H-8 proton. |

| H-2', H-6' | 8.06, d, J=8.8 | ~8.0-8.1 | Minimal change expected from substitution on the A-ring. |

| H-3', H-5' | 6.95, d, J=8.8 | ~6.9-7.0 | Minimal change expected from substitution on the A-ring. |

| 5-OH | 12.5 (s) | ~12.4 | May be slightly affected by the adjacent C-6 -OH group. |

Table 2: ¹³C NMR Data (Predicted)

| Position | Kaempferol δ (ppm) | Predicted this compound δ (ppm) | Notes on Predicted Shift |

| C-2 | 147.3 | ~147 | Minimal change expected. |

| C-3 | 136.2 | ~136 | Minimal change expected. |

| C-4 | 176.4 | ~176 | Minimal change expected. |

| C-5 | 161.2 | ~155-158 | Shielded by the ortho -OH group at C-6. |

| C-6 | 98.3 | ~130-132 | Strongly deshielded by the directly attached -OH group. |

| C-7 | 164.3 | ~157-160 | Shielded by the ortho -OH group at C-6. |

| C-8 | 93.6 | ~92-93 | Minor shielding effect from the para -OH at C-6. |

| C-9 | 156.7 | ~148-150 | Shielded by the ortho -OH group at C-6. |

| C-10 | 103.6 | ~104 | Minimal change expected. |

| C-1' | 122.3 | ~122 | Minimal change expected. |

| C-2', C-6' | 130.1 | ~130 | Minimal change expected. |

| C-3', C-5' | 115.9 | ~116 | Minimal change expected. |

| C-4' | 159.9 | ~160 | Minimal change expected. |

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: To confirm assignments, run a suite of 2D experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and establishing the overall structure.

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the flavonoid. The resulting spectrum, with its characteristic absorption bands, is a useful fingerprint for this class of compounds. Flavonols typically exhibit two major absorption bands.[6]

Data Presentation: UV-Vis Absorption

Solvent: Methanol

| Band | Typical Range for Flavonols (nm) [6] | Reported λmax for Kaempferol (nm) [6] | Expected λmax for this compound (nm) |

| Band I (B-ring) | 350-385 | ~365 | 365-375 (Bathochromic shift due to auxochronic -OH at C-6) |

| Band II (A-ring) | 240-280 | ~265 | 265-275 |

Experimental Protocol: UV-Vis

-

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade methanol (e.g., 0.1 mg/mL).

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (1 cm path length).

-

Record a baseline (autozero) using the solvent (methanol) in both the sample and reference cuvettes.

-

-

Spectral Acquisition:

-

Place the sample solution in the sample cuvette.

-

Scan the sample from 200 to 500 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Analysis with Shift Reagents (Optional but Recommended):

-

To gain further structural information, spectra can be recorded after the addition of diagnostic shift reagents (e.g., AlCl₃, NaOMe, NaOAc). The resulting bathochromic or hypsochromic shifts in Band I and Band II can help confirm the position of hydroxyl groups.

-

Integrated Spectroscopic Workflow

The definitive identification of this compound relies on the integration of data from multiple spectroscopic techniques. The workflow below illustrates the logical progression from sample to final structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol(520-18-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

6-Hydroxykaempferol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykaempferol, a flavonoid belonging to the flavonol subclass, is a natural compound found in various medicinal plants. It is structurally related to the well-studied flavonoid, kaempferol, with the addition of a hydroxyl group at the 6-position of the A-ring. This structural modification is anticipated to influence its biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of the antioxidant and anti-inflammatory properties of this compound and its derivatives. While direct quantitative data on the aglycone is emerging, studies on its glycosides and comparisons with the parent compound, kaempferol, provide significant insights into its therapeutic potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Antioxidant Properties of this compound

Flavonoids are renowned for their antioxidant capabilities, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While specific quantitative radical scavenging data for this compound is not extensively documented in publicly available literature, it has been reported to exhibit high antioxidant activities.[1] For context, the antioxidant activities of its parent compound, kaempferol, are well-established.

Quantitative Antioxidant Data

The following tables summarize the available data for this compound and provide comparative data for its parent compound, kaempferol.

Table 1: Antioxidant Activity of this compound

| Assay | Compound | Activity/Result | Source |

| Tyrosinase Inhibition | This compound | IC50: 124 µM | |

| General Antioxidant | This compound | High antioxidant activities noted | [1] |

Table 2: Antioxidant Activity of Kaempferol (Parent Compound)

| Assay | Compound | IC50 Value | Source |

| DPPH Radical Scavenging | Kaempferol | 57.2 µg/mL | [2] |

| DPPH Radical Scavenging | Kaempferol | 0.004349 mg/mL (4.35 µg/mL) | [3] |

| Nitric Oxide (NO) Scavenging | Kaempferol | 35.1 µg/mL | [2] |

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following are standard protocols for common antioxidant assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

-

Sample Preparation : Dissolve this compound or test compounds in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction : In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction.[1] A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[1][3]